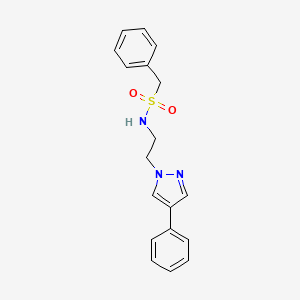

1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a pyrazole ring, and a methanesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via the reaction of hydrazine with an appropriate diketone. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the intermediate product to introduce the methanesulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: N-substituted sulfonamides.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have demonstrated that compounds related to 1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide exhibit significant antimicrobial activity. For example, derivatives were tested against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. mirabilis | 12 |

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) derived from pyrazole frameworks inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The efficacy of these compounds suggests potential applications in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

Cancer Treatment : Some pyrazole derivatives have shown promise in targeting proliferative diseases, including certain types of tumors. Their ability to modulate signaling pathways involved in cell proliferation makes them candidates for further research in oncology .

Neurological Disorders : Given the diverse biological activities associated with pyrazole compounds, there is ongoing research into their effects on neurological conditions. The modulation of neurotransmitter systems could provide benefits in treating disorders such as depression and anxiety .

Case Study 1: Antimicrobial Screening

In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and screened for their antimicrobial properties. The results indicated that specific modifications to the pyrazole ring enhanced antibacterial activity, particularly against resistant strains .

Case Study 2: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory effects of a related compound in an animal model of arthritis. The results demonstrated a significant reduction in inflammation markers and pain relief, suggesting that this class of compounds could be developed into effective treatments for chronic inflammatory conditions .

Mecanismo De Acción

The mechanism by which 1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide exerts its effects is primarily through the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The molecular targets often include proteases and other enzymes involved in cell signaling and metabolism.

Comparación Con Compuestos Similares

1-Phenyl-3-(4-phenyl-1H-pyrazol-1-yl)propan-1-one: Similar structure but lacks the sulfonamide group.

N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Similar but with a benzenesulfonamide group instead of methanesulfonamide.

Uniqueness: 1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the presence of both the pyrazole ring and the methanesulfonamide group, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Actividad Biológica

1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article focuses on its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent sulfonamide attachment. The general synthetic pathway can be summarized as follows:

- Formation of Pyrazole Derivative : The initial step often involves the cyclocondensation of phenyl hydrazine with appropriate carbonyl compounds.

- Sulfonamide Formation : The pyrazole derivative is then reacted with methanesulfonyl chloride to form the target sulfonamide compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via mitochondrial pathway |

| 4l | A549 | 10.96 | Selective inhibition of tumor cells |

These compounds were observed to induce apoptosis by modulating key proteins involved in cell survival, such as Bcl-2 and Bax . Specifically, compound 4f was noted for a significantly higher selectivity index compared to standard chemotherapeutics like 5-FU, indicating a preferential toxicity towards cancer cells over normal cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by increasing pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2), leading to enhanced cell death in tumor cells .

- Cell Cycle Arrest : Some studies suggest that similar pyrazole derivatives can cause cell cycle arrest at specific phases, thereby inhibiting proliferation.

- Inhibition of Key Enzymes : Sulfonamide derivatives are known to inhibit various enzymes involved in tumor progression, including carbonic anhydrases and other metabolic enzymes .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability across all tested lines.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its biological activity. Western blot analysis revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Propiedades

IUPAC Name |

1-phenyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-24(23,15-16-7-3-1-4-8-16)20-11-12-21-14-18(13-19-21)17-9-5-2-6-10-17/h1-10,13-14,20H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLYHXBXTIOUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.